![molecular formula C12H10Br2N2O3 B2636471 methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate CAS No. 2459962-72-0](/img/structure/B2636471.png)
methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate
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Description
Methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized through a series of chemical reactions.
Scientific Research Applications
Heterocyclic Compound Synthesis
Pyrazole derivatives serve as valuable building blocks in the synthesis of a wide range of heterocyclic compounds due to their reactivity. For instance, they are used in the preparation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. The unique reactivity of pyrazole derivatives offers mild conditions for generating versatile cynomethylene dyes and heterocyclic compounds from a broad spectrum of precursors including amines and phenols (Gomaa & Ali, 2020).
Medicinal Chemistry
Methyl-substituted pyrazoles, a category to which methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate could conceptually belong, are recognized for their potent medicinal scaffolds. They exhibit a wide spectrum of biological activities, underlining their significance in medicinal chemistry. This includes applications in developing new leads for various therapeutic agents with enhanced efficacy and reduced microbial resistance (Sharma et al., 2021).
Bio-polymer Modification
Research on derivatives of biopolymers like xylan demonstrates the potential of chemical modifications, including esterification with carboxylate groups, to produce materials with specific properties. These modifications can influence the physical properties of biopolymers, making them useful for various applications, including drug delivery (Petzold-Welcke et al., 2014).
Anticancer Agent Development
The Knoevenagel condensation reaction, which could potentially involve pyrazole carboxylate derivatives, has been utilized in the development of anticancer agents. This method is instrumental in generating biologically active molecules targeting cancer cells, demonstrating the utility of pyrazole derivatives in synthesizing compounds with significant therapeutic potential (Tokala et al., 2022).
properties
IUPAC Name |
methyl 4-bromo-3-(3-bromo-4-methoxyphenyl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2O3/c1-18-8-4-3-6(5-7(8)13)10-9(14)11(16-15-10)12(17)19-2/h3-5H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSWGKCDXHNITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2Br)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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